molecular formula C16H15ClN2O2 B14806787 2-chloro-N'-(3-phenylpropanoyl)benzohydrazide

2-chloro-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B14806787
M. Wt: 302.75 g/mol
InChI Key: AWVRFECFPPCOGJ-UHFFFAOYSA-N
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Description

2-chloro-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.76 g/mol . This compound is characterized by the presence of a chloro group, a phenylpropanoyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-phenylpropanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(3-phenylpropanoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-chloro-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-chloro-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H15ClN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)

InChI Key

AWVRFECFPPCOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2Cl

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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